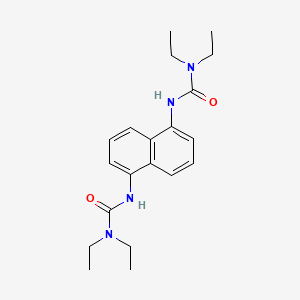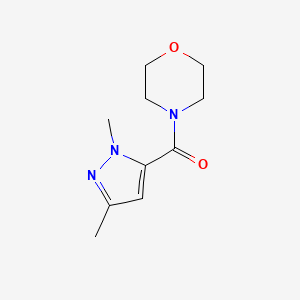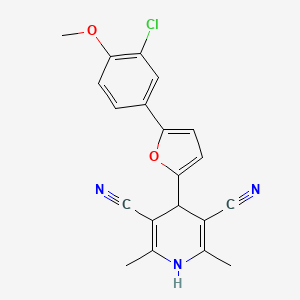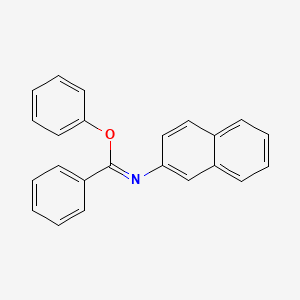
4-(Sec-butyl)-2'-hydroxy-4'-nitrobenzenesulfonanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide typically involves multiple steps, including nitration, sulfonation, and coupling reactions. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. The final step involves coupling the sulfonated and nitrated benzene derivative with a secondary butyl group and an aniline derivative under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in binding interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butyl-3-iodoheptane
- 4-sec-Butylaniline
- 4-(4-benzyloxy)phenyl derivatives
Uniqueness
4-(Sec-butyl)-2’-hydroxy-4’-nitrobenzenesulfonanilide is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
38880-69-2 |
|---|---|
Formule moléculaire |
C16H18N2O5S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-butan-2-yl-N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O5S/c1-3-11(2)12-4-7-14(8-5-12)24(22,23)17-15-9-6-13(18(20)21)10-16(15)19/h4-11,17,19H,3H2,1-2H3 |
Clé InChI |
UWUQYSUSGIUBOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)

![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)



![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)


![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
